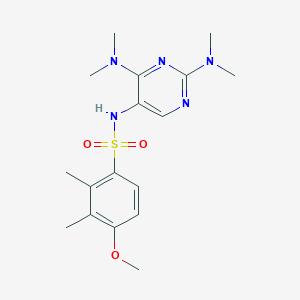![molecular formula C13H18N2O2S2 B2907337 1-Ethylsulfonyl-2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazole CAS No. 868217-16-7](/img/structure/B2907337.png)
1-Ethylsulfonyl-2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethylsulfonyl-2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazole is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. This compound belongs to the class of imidazole derivatives and has shown promising results in various studies.
Mechanism of Action
The mechanism of action of 1-Ethylsulfonyl-2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazole is not fully understood. However, studies have suggested that it works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been shown to induce apoptosis, which is the process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 1-Ethylsulfonyl-2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazole has various biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species (ROS) in cells, which can cause oxidative stress and damage to DNA. It has also been shown to inhibit the activity of certain enzymes that are involved in the inflammatory response.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-Ethylsulfonyl-2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazole in lab experiments is its high purity and stability. This makes it easy to handle and use in various assays. However, one of the limitations is its relatively high cost compared to other compounds that are used in similar experiments.
Future Directions
There are several future directions for research on 1-Ethylsulfonyl-2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazole. One of the most promising directions is the development of new derivatives of this compound that have improved anti-tumor properties. Another direction is the study of the mechanism of action of this compound to better understand its effects on cancer cells. Additionally, more studies are needed to investigate the potential applications of this compound in the treatment of other diseases that are characterized by inflammation and oxidative stress.
Synthesis Methods
The synthesis of 1-Ethylsulfonyl-2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazole can be achieved through a multi-step process that involves the reaction of different chemical compounds. One of the commonly used methods involves the reaction of 2-methylbenzyl mercaptan with ethylsulfonyl chloride, followed by the reaction with imidazole. This method has been optimized in various studies to achieve high yields and purity of the final product.
Scientific Research Applications
The potential applications of 1-Ethylsulfonyl-2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazole in scientific research are diverse. One of the most promising applications is in the field of cancer research. Studies have shown that this compound has anti-tumor properties and can inhibit the growth of cancer cells. In addition, it has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases.
properties
IUPAC Name |
1-ethylsulfonyl-2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2S2/c1-3-19(16,17)15-9-8-14-13(15)18-10-12-7-5-4-6-11(12)2/h4-7H,3,8-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTXYQROICOZQOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCN=C1SCC2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Phenyl-1-(3-trifluoromethyl-phenyl)-1H-[1,2,4]triazole-3-carboxylic acid](/img/structure/B2907256.png)

![2-[(1-Tert-butylazetidin-3-yl)oxy]-3-fluoropyridine](/img/structure/B2907258.png)
![2-(1,3-dioxoisoindol-2-yl)-N-(3-prop-2-ynylbenzo[g][1,3]benzothiazol-2-ylidene)acetamide](/img/structure/B2907259.png)
![1-(4-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazine-1-carbonyl)phenyl)pyrrolidine-2,5-dione oxalate](/img/structure/B2907261.png)


![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2907265.png)



![2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)-N-propylacetamide](/img/structure/B2907274.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide](/img/structure/B2907275.png)